molecular formula C10H16N4O B1360995 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine CAS No. 1119451-57-8

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine

Cat. No. B1360995
M. Wt: 208.26 g/mol
InChI Key: KNXQXPFXYYTSHJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine (DMMP), also known as dimethylmorpholine-pyrimidine-2-amine, is a heterocyclic amine compound that has been studied extensively in the field of scientific research. DMMP is a versatile compound that has been used in a variety of applications, including synthetic chemistry, drug development, and medicinal chemistry. DMMP is a highly reactive compound that has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antitumor and Anticancer Applications

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine has been explored for its potential antitumor and anticancer applications. A study involved synthesizing a series of compounds by Mannich condensation on respective dihydropyrimidinones, which were then evaluated for in vitro cytotoxic and antitumor activities. The findings suggested that one compound in the series showed relatively more effective results, highlighting the potential of such compounds in cancer treatment (Venkateshwarlu et al., 2014).

Reactions with Nitrogen-containing Bases

The reactivity of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile, a compound related to 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine, with various nitrogen bases has been studied. The reactions yielded nucleophilic replacement of the pyrazolyl substituent at C5, forming new compounds with potential applications in various fields, including pharmaceuticals (Shablykin et al., 2008).

Synthesis of Unsymmetrical 1,2,4,5-tetrazine Derivatives

Research on the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, related to 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine, has been conducted. These derivatives were synthesized from 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine and respective aliphatic amines, and their structures were confirmed by single-crystal X-ray diffraction methods. Such studies contribute to the understanding of molecular structure and potential applications in various industries (Xu et al., 2012).

properties

IUPAC Name

4,6-dimethyl-5-morpholin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-9(8(2)13-10(11)12-7)14-3-5-15-6-4-14/h3-6H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXQXPFXYYTSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649291
Record name 4,6-Dimethyl-5-(morpholin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine

CAS RN

1119451-57-8
Record name 4,6-Dimethyl-5-(4-morpholinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-5-(morpholin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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